molecular formula C18H23N3O5S2 B2694385 (3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 1428379-76-3

(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Cat. No.: B2694385
CAS No.: 1428379-76-3
M. Wt: 425.52
InChI Key: BMNXRRJOLYHZNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a structurally complex hybrid scaffold comprising a benzo[d]thiazole core, azetidine (4-membered nitrogen-containing ring), and a methylsulfonyl-substituted piperidine moiety. Its 3D configuration, particularly the spatial arrangement of the azetidine and piperidine rings, may play a critical role in biological activity, as chirality and stereochemistry are known to affect molecular recognition and efficacy .

Properties

IUPAC Name

[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5S2/c1-25-14-4-3-5-15-16(14)19-18(27-15)26-13-10-20(11-13)17(22)12-6-8-21(9-7-12)28(2,23)24/h3-5,12-13H,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNXRRJOLYHZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)C4CCN(CC4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a synthetic organic molecule that integrates various structural elements, including an azetidine ring and a methoxy-substituted benzo[d]thiazole. This article explores its biological activities, potential therapeutic applications, and mechanisms of action based on current research findings.

Structural Characteristics

This compound can be characterized by the following molecular details:

  • Molecular Formula: C₁₈H₂₃N₃O₅S₂
  • Molecular Weight: 425.5 g/mol
  • CAS Number: 1428379-76-3

The presence of a thiazole ring, azetidine moiety, and piperidine structure suggests significant potential for biological interactions, making it a candidate for medicinal chemistry applications.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent. The diverse structural components contribute to its ability to interact with multiple biological targets.

Anticancer Activity

Research has shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of methoxybenzothiazole have demonstrated antiproliferative effects against melanoma and prostate cancer cells through mechanisms such as tubulin polymerization inhibition .

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition: The thiazole moiety may interact with enzymes involved in cancer cell proliferation.
  • Receptor Modulation: The azetidine structure could bind to specific receptors, altering signaling pathways crucial for cell survival and growth.
  • Cell Cycle Arrest: Similar compounds have been noted to induce cell cycle arrest in cancer cells, leading to apoptosis.

Research Findings and Case Studies

Several studies have explored the biological activities of related compounds. Below is a summary table of findings from relevant research:

Study ReferenceBiological ActivityFindings
AnticancerDemonstrated significant antiproliferative activity against melanoma and prostate cancer cells.
Choline Transport InhibitionIdentified as a selective inhibitor of choline transporters, which may relate to its neuroprotective properties.
AntimicrobialExhibited antimicrobial activity against various pathogens, highlighting its potential use in treating infections.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, beginning with the preparation of the thiazole and azetidine components. The structure-activity relationship (SAR) indicates that modifications to the methoxy group or the piperidine ring can significantly influence biological activity.

Synthetic Route Example

  • Formation of Thiazole: Reacting 4-methoxyaniline with carbon disulfide.
  • Azetidine Formation: Cyclization involving appropriate amines.
  • Final Coupling Reaction: Combining the azetidine with the piperidine derivative under controlled conditions.

Scientific Research Applications

Medicinal Chemistry Applications

This compound has been investigated primarily for its potential as a pharmaceutical agent targeting various biological pathways. The presence of the methoxy group and multiple aromatic systems enhances its interaction with biological targets, making it a candidate for drug development.

Inhibition of Hematopoietic Prostaglandin D Synthase

Research indicates that compounds similar to this one may act as inhibitors of hematopoietic prostaglandin D synthase (H-PGDS). This enzyme plays a crucial role in the production of prostaglandin D2, which is implicated in several physiological processes, including inflammation and pain modulation. Inhibiting H-PGDS can be beneficial in treating conditions such as Duchenne Muscular Dystrophy and other inflammatory disorders .

Central Nervous System Disorders

The compound's structural features suggest potential applications in treating central nervous system (CNS) disorders. Compounds with similar frameworks have shown promise in modulating glutamatergic neurotransmission, which could be advantageous in managing conditions like epilepsy and schizophrenia. The modulation of metabotropic glutamate receptors (mGluR) is particularly relevant, as these receptors are involved in regulating synaptic transmission and plasticity .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its pharmacological properties. Various substitutions on the azetidine and thiazole rings can significantly affect the compound's potency and metabolic stability.

Substituent Effect on Activity Comments
Methoxy GroupEnhances lipophilicityImproves membrane permeability
MethylsulfonylIncreases solubilityPotentially enhances bioavailability
Aromatic SystemsModulates receptor affinityCritical for target specificity

Case Studies and Experimental Findings

Several studies have explored similar compounds to assess their biological activities:

  • A study on spiro-oxindole piperidines demonstrated improved activity against mGluR2 by modifying the piperidine scaffold, highlighting the importance of structural modifications in enhancing therapeutic efficacy .
  • Another investigation focused on azetidine derivatives showed that specific substitutions could lead to increased potency and reduced metabolic degradation, suggesting that careful design can yield compounds with desirable pharmacokinetic profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared substructures or functional groups, as outlined below:

Benzothiazole Derivatives

  • Example : 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one (Chakib et al., 2010)
    • Key Differences : Lacks the azetidine and sulfonyl-piperidine moieties.
    • Activity : Demonstrated antimicrobial properties, suggesting benzothiazole’s role in targeting microbial enzymes.
    • Solubility : Lower polarity due to absence of sulfonyl groups, reducing aqueous solubility compared to the target compound.

Thiadiazole-Thiazolidinone Hybrids

  • Example: 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one Key Differences: Replaces the azetidine with a thiazolidinone ring and includes a fluorophenyl group. Activity: Reported antiviral or antiparasitic effects, linked to the thiadiazole-thiazolidinone framework. Stability: Thiazolidinone rings may confer susceptibility to hydrolysis under acidic conditions, unlike the azetidine’s rigidity.

Sulfonyl-Containing Piperidine Derivatives

  • Example : Amide-based compounds with methylsulfonyl-piperidine subunits (e.g., antimalarial/antischistosomal agents)
    • Key Differences : Utilize amide linkages instead of the ketone bridge.
    • Pharmacokinetics : Sulfonyl groups enhance metabolic stability and membrane permeability, a trait shared with the target compound.
    • Selectivity : The ketone group in the target compound may reduce off-target interactions compared to amide-based analogs.

Structural and Functional Data Table

Property Target Compound Benzothiazole Derivative Thiadiazole-Thiazolidinone Hybrid
Molecular Weight ~463 g/mol ~325 g/mol ~390 g/mol
Key Functional Groups Methoxybenzothiazole, azetidine, methylsulfonyl-piperidine Benzothiazole, allyl, pyrazolone Thiadiazole, thiazolidinone, fluorophenyl
Solubility (LogP) ~2.1 (moderate polarity) ~3.5 (lipophilic) ~2.8 (moderate)
Reported Bioactivity Not explicitly reported (predicted kinase inhibition) Antimicrobial Antiviral/antiparasitic
Metabolic Stability High (sulfonyl group resists oxidation) Moderate (prone to oxidative metabolism) Low (thiazolidinone hydrolysis risk)

Research Findings and Mechanistic Insights

  • Substructure Impact: The azetidine ring’s small size and conformational rigidity may enhance binding to sterically constrained enzyme pockets, a feature absent in bulkier thiazolidinone analogs . The methylsulfonyl group improves solubility and pharmacokinetics, a critical advantage over non-sulfonated benzothiazole derivatives .
  • Chirality and Activity :

    • The compound’s stereoisomerism (due to the azetidine and piperidine rings) could lead to divergent biological outcomes, mirroring Pasteur’s observations on chiral molecules .
  • Comparative Limitations :

    • Direct comparisons with amide-based antiparasitic compounds are challenging due to differing target proteins and assay conditions .

Q & A

Q. What are the optimal synthetic routes for synthesizing (3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone, and how can reaction conditions be systematically optimized?

The synthesis of this compound involves multi-step reactions, including nucleophilic substitution for coupling the azetidine and benzo[d]thiazole moieties, followed by sulfonylation of the piperidine ring. Key parameters include:

  • Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions like ring-opening of azetidine .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in substitution reactions .
  • Catalysts : Palladium-based catalysts may facilitate coupling steps, as seen in analogous benzothiazole-piperidine systems . Yield optimization requires iterative adjustments to these parameters, monitored via TLC or HPLC .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of the compound?

  • NMR :
  • ¹H NMR : Peaks for methoxy (δ ~3.8 ppm), methylsulfonyl (δ ~3.1 ppm), and azetidine protons (δ ~4.2–4.5 ppm) confirm substituent positions .
  • ¹³C NMR : Carbon signals for the benzo[d]thiazole (δ ~160–170 ppm) and ketone (δ ~200 ppm) validate connectivity .
    • IR : Stretching frequencies for C=O (~1670 cm⁻¹) and S=O (~1150 cm⁻¹) confirm functional groups .
    • MS : High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, with fragmentation patterns aligning with the sulfonyl and azetidine moieties .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Stability studies should assess:

  • Acidic/basic conditions : Hydrolysis of the sulfonamide or azetidine ring may occur at extremes (pH < 3 or > 10), monitored via HPLC .
  • Thermal stability : Accelerated degradation studies (40–60°C) over 48–72 hours can identify decomposition products, with methoxybenzo[d]thiazole as a likely byproduct .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the methylsulfonyl and methoxybenzothiazole groups?

  • Analog synthesis : Replace methylsulfonyl with acetyl or tosyl groups to assess sulfonamide necessity for target binding .
  • Bioisosteric replacements : Substitute methoxybenzothiazole with benzoxazole or benzimidazole to probe electronic effects on activity .
  • Assays : Use in vitro kinase or GPCR binding assays to correlate structural modifications with potency. For example, methylsulfonyl groups often enhance kinase inhibition via H-bonding .

Q. What computational methods are suitable for predicting binding modes of this compound with biological targets like kinases or GPCRs?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions between the sulfonamide group and conserved lysine residues in kinase ATP pockets .
  • MD simulations : Assess stability of the piperidine-azetidine scaffold in lipid bilayers (for GPCR targets) over 100-ns trajectories .
  • QSAR : Train models on analogs to predict logP and polar surface area, critical for blood-brain barrier penetration .

Q. How can contradictions in biological activity data (e.g., IC₅₀ variability across assays) be resolved?

  • Assay standardization : Control variables like ATP concentration (for kinase assays) or cell passage number (for cytotoxicity studies) .
  • Metabolite screening : Use LC-MS to identify active metabolites that may contribute to discrepancies between in vitro and in vivo results .
  • Orthogonal assays : Validate kinase inhibition via Western blot (phospho-target analysis) alongside enzymatic assays .

Q. What strategies can mitigate off-target effects during in vivo pharmacological studies?

  • Prodrug design : Introduce ester moieties to the azetidine oxygen to reduce nonspecific binding, with enzymatic cleavage in target tissues .
  • Selectivity profiling : Screen against panels of 100+ kinases or receptors to identify high-affinity targets .
  • Pharmacokinetic tuning : Adjust logD via substituents (e.g., replacing methoxy with CF₃) to improve tissue specificity .

Methodological Considerations

  • Synthetic Challenges : Competing reactions during azetidine functionalization may require protective groups (e.g., Boc for amines) .
  • Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • Biological Assays : Include positive controls (e.g., staurosporine for kinase assays) and replicate experiments (n ≥ 3) to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.